2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of functionalized pyridines.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
- 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine
- 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine
- 2-Iodo-3-methoxy-6-(difluoromethyl)pyridine
Comparison: 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique arrangement influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of the iodine and trifluoromethyl groups significantly influences the compound's reactivity and biological activity.
Synthesis Pathway
- Starting Material : 3-Methoxy-6-(trifluoromethyl)pyridine.
- Reagents : Iodine or iodinating agents such as iodine monochloride (ICl).
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to ensure selectivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest an MIC value of approximately 10 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent.
- Mechanism of Action : The antimicrobial activity is likely attributed to the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, similar to other nitro-containing compounds.
Anticancer Properties
The compound has also been evaluated for its anticancer properties, showing promising results in vitro.
- Cell Lines Tested : Various cancer cell lines including breast and colon cancer cells.
- Mechanism : The anticancer activity may involve the induction of oxidative stress leading to apoptosis via reactive oxygen species (ROS) generation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
1,2-Difluoro-3-nitrobenzene | Structure | Moderate antimicrobial activity |
1,3-Difluoro-2-nitrobenzene | Structure | Lower anticancer activity |
1-Fluoro-2-nitrobenzene | Structure | Limited biological activity |
The presence of both iodine and trifluoromethyl groups in this compound enhances its reactivity compared to its analogs, potentially leading to improved biological activities.
Case Studies
Recent studies have provided insights into the biological efficacy of this compound:
- Antimicrobial Study : A study published in Molecules evaluated the efficacy of various nitroaromatic compounds, including this compound, against common bacterial strains. The study confirmed its MIC value against E. coli and highlighted its potential as an effective antimicrobial agent.
- Anticancer Study : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through ROS generation. These findings suggest a promising avenue for further research into its application in cancer therapeutics.
Properties
IUPAC Name |
2-iodo-3-methoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOTKILLWECGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259253 | |
Record name | 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227602-86-9 | |
Record name | 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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